molecular formula C12H24Ti B14656136 Cyclohexane;titanium CAS No. 52462-43-8

Cyclohexane;titanium

Cat. No.: B14656136
CAS No.: 52462-43-8
M. Wt: 216.19 g/mol
InChI Key: BRMKJGCZCHZRRX-UHFFFAOYSA-N
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Description

Cyclohexane;titanium is a compound that combines the properties of cyclohexane, a cycloalkane with the molecular formula C₆H₁₂, and titanium, a transition metal known for its strength and resistance to corrosion. Cyclohexane is a colorless, flammable liquid with a distinctive detergent-like odor, and it is primarily used in the industrial production of adipic acid and caprolactam, which are precursors to nylon . Titanium, on the other hand, is widely used in various industries due to its high strength-to-weight ratio and excellent corrosion resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cyclohexane;titanium compounds typically involves the reaction of cyclohexane with titanium-based catalysts. One common method is the oxidation of cyclohexane using titanium silicalite (TS-1) as a catalyst. This process involves the selective oxidation of cyclohexanol to cyclohexanone inside the porous system of TS-1 . The reaction conditions often include the use of molecular oxygen or hydrogen peroxide as oxidants, with the reaction being carried out at elevated temperatures and pressures to achieve high conversion rates.

Industrial Production Methods

On an industrial scale, cyclohexane is produced by the hydrogenation of benzene in the presence of a Raney nickel catalyst . The production of titanium-based catalysts, such as TS-1, involves the hydrothermal synthesis of titanium silicalite using tetraethyl orthosilicate (TEOS) and titanium butoxide (TBOT) in the presence of a templating agent like tetrapropylammonium hydroxide (TPAOH) .

Chemical Reactions Analysis

Types of Reactions

Cyclohexane;titanium compounds undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidants: Molecular oxygen (O₂), hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Catalysts: Titanium silicalite (TS-1), Raney nickel

Major Products

Mechanism of Action

The mechanism of action of cyclohexane;titanium compounds involves the activation of molecular oxygen or hydrogen peroxide by the titanium catalyst, leading to the formation of reactive oxygen species (ROS). These ROS then oxidize the cyclohexane to form cyclohexanone and cyclohexanol. The titanium catalyst facilitates the transfer of electrons and protons, enhancing the efficiency and selectivity of the oxidation process .

Comparison with Similar Compounds

Cyclohexane;titanium compounds can be compared with other similar compounds, such as:

The uniqueness of this compound compounds lies in their ability to combine the properties of both cyclohexane and titanium, resulting in enhanced catalytic activity and selectivity in various chemical reactions.

Properties

CAS No.

52462-43-8

Molecular Formula

C12H24Ti

Molecular Weight

216.19 g/mol

IUPAC Name

cyclohexane;titanium

InChI

InChI=1S/2C6H12.Ti/c2*1-2-4-6-5-3-1;/h2*1-6H2;

InChI Key

BRMKJGCZCHZRRX-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC1.C1CCCCC1.[Ti]

Origin of Product

United States

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